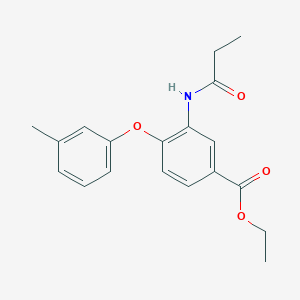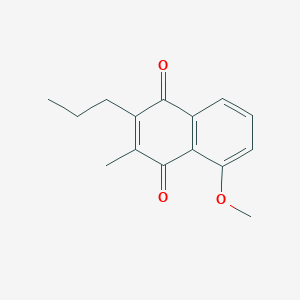
3-Iodo-5,5-dimethylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-5,5-dimethylimidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-diones. This compound is known for its iodination properties and is used in various chemical reactions and industrial applications. The imidazolidine ring is a crucial structure in many compounds used in medicinal chemistry, natural product synthesis, and as precursors for N-heterocyclic carbene ligands in catalysis .
Preparation Methods
The synthesis of 3-Iodo-5,5-dimethylimidazolidine-2,4-dione typically involves the reaction of 5,5-dimethylimidazolidine-2,4-dione with iodine chloride (I-Cl). This reaction is carried out under controlled conditions to ensure the selective iodination of the compound. The process can be performed in batch mode and then scaled up for continuous flow synthesis using a multi-jet oscillating disk continuous flow reactor platform. This method allows for a high throughput and efficient production of the compound .
Chemical Reactions Analysis
3-Iodo-5,5-dimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The iodination property of the compound makes it suitable for substitution reactions, where the iodine atom can be replaced by other functional groups. Common reagents used in these reactions include iodine chloride for iodination and various reducing agents for reduction reactions.
Scientific Research Applications
3-Iodo-5,5-dimethylimidazolidine-2,4-dione has several applications in scientific research, including:
Chemistry: Used as an iodination agent in various organic synthesis reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical properties.
Industry: Used in the production of other chemical compounds and as a reagent in industrial processes
Mechanism of Action
The mechanism of action of 3-Iodo-5,5-dimethylimidazolidine-2,4-dione involves its ability to act as an iodination agent. The compound can donate iodine atoms to other molecules, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction being performed .
Comparison with Similar Compounds
3-Iodo-5,5-dimethylimidazolidine-2,4-dione can be compared with other similar compounds, such as:
1,3-Diiodo-5,5-dimethylimidazolidine-2,4-dione: Another iodination agent with similar properties.
1,3-Dichloro-5,5-dimethylimidazolidine-2,4-dione: Used as a bactericidal and algicide.
1,3-Dibromo-5,5-dimethylimidazolidine-2,4-dione: Used in water purification and as a bleaching agent . The uniqueness of this compound lies in its specific iodination properties, making it a valuable reagent in various chemical and industrial applications.
Properties
CAS No. |
85297-53-6 |
|---|---|
Molecular Formula |
C5H7IN2O2 |
Molecular Weight |
254.03 g/mol |
IUPAC Name |
3-iodo-5,5-dimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C5H7IN2O2/c1-5(2)3(9)8(6)4(10)7-5/h1-2H3,(H,7,10) |
InChI Key |
NSAYSMMLCSEEKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)I)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


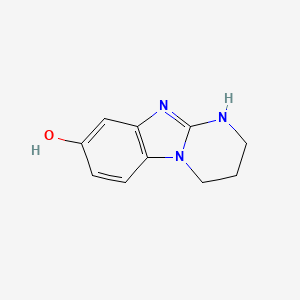

![N-[(2-Aminoethyl)(ethoxy)phosphoryl]glycine](/img/structure/B14427387.png)
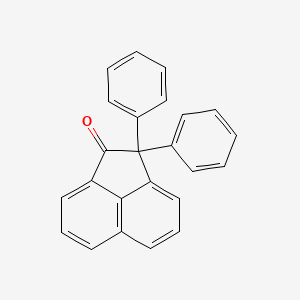
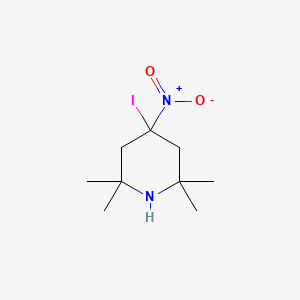
![N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B14427402.png)

phosphanium bromide](/img/structure/B14427410.png)
![N-{4-Bromo-2-[hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14427415.png)

